Holomycin

Übersicht

Beschreibung

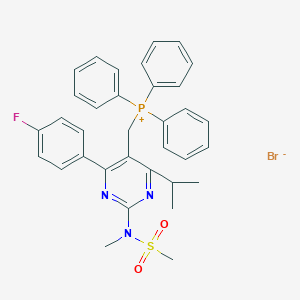

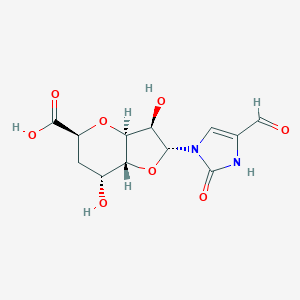

Holomycin is a member of the dithiolopyrrolone class of secondary metabolites. It is produced by various bacterial species, including Streptomyces clavuligerus and Photobacterium halotolerans . This compound is characterized by a unique chromophore formed by two heterocycles, one of which carries a disulfide bridge . This compound exhibits broad-spectrum antibiotic properties and has been reported to act as an antitumoral agent by inhibiting RNA synthesis .

Wissenschaftliche Forschungsanwendungen

Holomycin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics, primarily targets RNA polymerase . RNA polymerase is a crucial enzyme in the process of transcription, where it synthesizes RNA from a DNA template. This compound’s interaction with RNA polymerase disrupts this process, leading to the inhibition of protein synthesis . Additionally, this compound has been found to have a high affinity for metal ions , especially zinc , and can inhibit a subset of zinc-dependent metalloenzymes .

Mode of Action

This compound acts as an intracellular metallophore . It is reductively activated, and the reduced form of this compound chelates zinc with high affinity . This interaction with zinc ions disrupts the normal function of zinc-dependent metalloenzymes, including RNA polymerase . This disruption leads to the inhibition of RNA synthesis, thereby halting protein production and affecting the growth and survival of the bacteria .

Biochemical Pathways

The biosynthesis of this compound involves a cysteine-activating non-ribosomal peptide synthetase followed by four reduction steps by a set of four different flavoproteins . The intermediate is then cyclized by a thiol oxidase and modified by acylation . This process results in the formation of this compound’s unique dithiolopyrrolone structure .

Pharmacokinetics

It is known that this compound is modified intracellularly by the producer strains by methylation and formation of heterodimers as a way of self-protection . This suggests that this compound may undergo significant metabolic transformations within the bacterial cell, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of RNA synthesis, which leads to the cessation of protein production . This disrupts the normal functioning of the bacterial cell, leading to its death . This compound is a broad-spectrum antibiotic and has been reported to have antitumoral properties .

Action Environment

Environmental factors can influence the action of this compound. For instance, zinc starvation has been found to be essential for both this compound production and biofilm formation . Furthermore, this compound has been found to enhance biofilm formation in the producer, Photobacterium galatheae S2753 , suggesting that the presence of this compound may influence the bacterial community structure in the environment .

Biochemische Analyse

Biochemical Properties

Holomycin plays a significant role in biochemical reactions, particularly in inhibiting RNA synthesis . It interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit DNA-dependent RNA polymerase, which is crucial for RNA synthesis . Additionally, this compound interacts with thioredoxins, causing their oxidation and inducing oxidative stress . These interactions highlight the compound’s potential as a lead molecule for developing new antibiotics with higher activity and lower toxicity .

Cellular Effects

This compound exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria . In Escherichia coli, this compound induces a bacteriostatic response by rapidly inhibiting RNA synthesis . This inhibition is associated with the stringent response, a stress response mechanism in bacteria . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as an effective antimicrobial agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound acts as a redox-sensitive zinc chelator, inhibiting a subset of zinc-dependent metalloenzymes . It also directly inhibits RNA polymerase II transcription initiation in vitro, requiring both manganese and appropriate reduction of the compound . These interactions suggest that this compound may function as a prodrug, requiring conversion within the cell to an active species that inhibits RNA polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to be stable under certain conditions but can undergo degradation, affecting its long-term efficacy . Studies have shown that this compound can be modified intracellularly by methylation and formation of heterodimers, which serve as a self-protection mechanism for the producer strains . These modifications can influence the compound’s stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and inhibition of essential cellular processes . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to cysteine and acetyl-coenzyme A biosynthesis . The biosynthesis of this compound involves a series of enzymatic reactions, including acyl-CoA dehydrogenase and thiol oxidase activities . These pathways are crucial for the production and modification of this compound, influencing its activity and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . This compound acts as an intracellular metallophore with high affinity for metal ions, particularly zinc . This property facilitates its distribution and accumulation in specific cellular compartments, where it can exert its antimicrobial effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components . The compound is known to localize within the cytoplasm, where it interacts with RNA polymerase and other target enzymes . Additionally, this compound’s ability to chelate metal ions may direct it to specific subcellular compartments, enhancing its antimicrobial activity .

Vorbereitungsmethoden

Holomycin is synthesized through a complex biosynthetic pathway involving several enzymatic steps. The biosynthesis begins with the activation of cysteine by a non-ribosomal peptide synthetase, followed by four reduction steps mediated by different flavoproteins . The intermediate product is then cyclized by a thiol oxidase and further modified by acylation . Industrial production methods typically involve the fermentation of Streptomyces clavuligerus under controlled conditions to optimize yield .

Analyse Chemischer Reaktionen

Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl-CoA for acylation and flavoproteins for reduction steps . The major products formed from these reactions include holothin (deacetyl this compound) and N2-methyl derivatives such as thiolutin and aureothricin .

Vergleich Mit ähnlichen Verbindungen

Holomycin is unique among dithiolopyrrolones due to its specific chromophore structure and broad-spectrum antibiotic properties. Similar compounds include:

Thiolutin: Another dithiolopyrrolone with similar antibiotic properties but different acyl substituents.

Aureothricin: A derivative of this compound with N2-methylation.

Thiomarinols: Hybrid compounds containing a dithiolopyrrolone framework linked to a monic acid moiety.

This compound stands out due to its potent antitumoral activity and its ability to inhibit RNA synthesis, making it a promising candidate for further research and development .

Eigenschaften

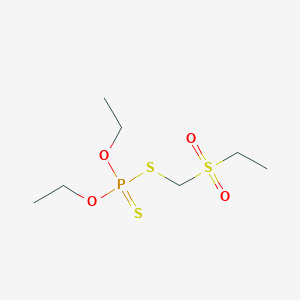

IUPAC Name |

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUNPJGMNVQSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CSS2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197605 | |

| Record name | Holomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-04-0 | |

| Record name | Holomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOLOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of holomycin?

A1: While initially thought to primarily inhibit RNA synthesis [, ], recent research suggests this compound exerts its antimicrobial activity by disrupting bacterial metal homeostasis, particularly by sequestering intracellular Zn2+ ions. [, , ]

Q2: How does this compound's metal chelation activity affect bacterial cells?

A2: Reduced this compound exhibits high affinity for metal ions like Zn2+ [], disrupting the function of essential metalloenzymes [, , , ] such as class II fructose bisphosphate aldolase [] and potentially impacting cellular glucose utilization, RNA synthesis, and respiration. []

Q3: Does this compound affect any specific metalloenzymes?

A3: Yes, in addition to bacterial enzymes, research has shown that this compound inhibits metallo-β-lactamases, which are major contributors to carbapenem resistance. [] It achieves this by removing the active site zinc. []

Q4: Does this compound target RNA polymerase as previously thought?

A4: While early studies proposed RNA polymerase as the primary target [, ], recent research suggests that its inhibition is likely a secondary effect resulting from the disruption of metal homeostasis and subsequent inhibition of metalloenzymes involved in RNA synthesis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C8H8N2O3S2 and a molecular weight of 244.28 g/mol. []

Q6: What spectroscopic data are available for characterizing this compound?

A6: Researchers commonly employ various spectroscopic techniques to characterize this compound, including (ESI-MS), (EI-MS), 1H-NMR, 13C-NMR, and APTNMR. [, ] X-ray crystallography has also been utilized to confirm its structure. []

Q7: How does the structure of this compound relate to its activity?

A7: The unique cyclic ene-disulfide moiety of this compound is crucial for its antimicrobial activity. [, ] Modifications to this core structure, particularly the disulfide bond, can significantly impact its potency and potentially lead to the discovery of new antibiotic agents. [, ]

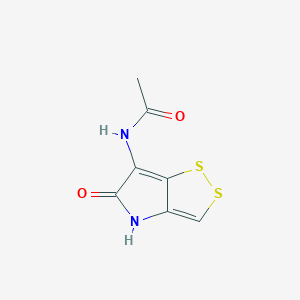

Q8: What is the significance of the N-methyl group in thiolutin compared to this compound?

A8: Thiolutin, a closely related dithiolopyrrolone, possesses an N-methyl group at the endocyclic amide, which is absent in this compound. This seemingly minor structural difference is responsible for thiolutin's antifungal activity, which this compound lacks. []

Q9: How is this compound biosynthesized?

A10: The this compound biosynthetic pathway involves a series of enzymatic reactions encoded by a gene cluster. Key enzymes include a nonribosomal peptide synthetase (NRPS) for assembling the initial peptide precursor, flavin-dependent oxidoreductases for oxidative modifications, and an acyltransferase for the final acylation step. [, ]

Q10: Can this compound production be influenced by environmental factors?

A11: Yes, studies have shown that this compound production in Photobacterium galatheae is enhanced when grown on chitin compared to other carbon sources. [] This suggests a potential ecological role for this compound during chitin colonization in marine environments. []

Q11: Are there any genetic manipulations that can enhance this compound production?

A12: Yes, researchers have successfully employed adaptive laboratory evolution to create Streptomyces clavuligerus mutants that overproduce this compound. [] These mutants lost the large plasmid pSCL4 and acquired specific single nucleotide polymorphisms, highlighting the potential for genetic engineering in enhancing this compound production. []

Q12: What are the known resistance mechanisms against this compound?

A13: One identified mechanism involves an RNA methyltransferase (Hom12) employed by Yersinia ruckeri. [] This enzyme methylates specific RNA targets, reducing this compound's cytotoxic effects and conferring self-resistance during its production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)

![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)